molecular formula C14H9FN2OS2 B2563477 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 862807-23-6

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2563477
CAS RN: 862807-23-6
M. Wt: 304.36
InChI Key: QVRNNKFRPWGKIM-VOTSOKGWSA-N
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Description

“(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a compound that contains a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of similar compounds often starts from simple commercially available building blocks that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .


Chemical Reactions Analysis

Thiazole derivatives are known to have a wide range of biological activities . They are effective against various types of cancer cell lines through a multitude of mechanisms .

Scientific Research Applications

Anticancer Potential

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide derivatives have been explored for their potential as anticancer agents. In particular, compounds structurally related to this chemical have shown promising cytotoxic activity against various human cancer cell lines. For instance, certain 2-anilinopyridine-3-acrylamides, which share a core structural similarity, have been identified as potent inhibitors of tubulin polymerization, demonstrating significant cytotoxicity specifically against the A549 human lung adenocarcinoma epithelial cell line, indicative of their potential in cancer therapy (Kamal et al., 2014). This research highlights the potential of such compounds in the development of new therapeutic agents targeting cancer cell division and proliferation mechanisms.

Protein Interaction Studies

The compound's derivatives have also been utilized in the study of protein interactions. Acrylamides, including those structurally related to this compound, have been employed as efficient quenchers of tryptophanyl fluorescence in proteins. This application is particularly valuable in probing the exposure and dynamics of tryptophan residues in proteins, offering insights into protein folding, conformational changes, and interactions with other molecules (Eftink & Ghiron, 1976). Such studies are fundamental in understanding the structural and functional aspects of proteins in biological systems.

properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS2/c15-10-4-1-5-11-13(10)17-14(20-11)16-12(18)7-6-9-3-2-8-19-9/h1-8H,(H,16,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRNNKFRPWGKIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C=CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)/C=C/C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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